molecular formula C9H12N2 B3051204 1,3-Dimethylbenzimidazoline CAS No. 3204-31-7

1,3-Dimethylbenzimidazoline

Cat. No.: B3051204
CAS No.: 3204-31-7
M. Wt: 148.2 g/mol
InChI Key: GEPFDEGNEBYCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylbenzimidazoline is an organic compound belonging to the class of benzimidazoles These compounds are characterized by a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylbenzimidazoline can be synthesized through several methods. One common method involves the reaction of N,N’-dimethyl-o-phenylenediamine with aldehydes in the presence of molecular sieves and acetic acid. For example, the reaction with 1-naphthoaldehyde in dichloromethane under an ice-water bath yields this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylbenzimidazoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzimidazolium salts.

    Reduction: It acts as a reducing agent in photoreduction reactions.

    Substitution: It can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Visible light and metal-free conditions are often used for reduction reactions.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Benzimidazolium salts.

    Reduction: Reduced organic compounds such as benzhydrols.

    Substitution: Substituted benzimidazoline derivatives.

Scientific Research Applications

1,3-Dimethylbenzimidazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethylbenzimidazoline involves its ability to donate electrons in redox reactions. It acts as a formal two hydrogen atom donor in photoinduced electron transfer reactions, which makes it useful in various chemical transformations . The molecular targets and pathways involved include the reduction of carbonyl compounds and the formation of radical intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2-Imino-1,3-dimethylbenzimidazoline
  • 2-Hydroxyphenyl-1,3-dimethylbenzimidazoline
  • 5-Mercapto-1,3-dimethylbenzimidazoline

Uniqueness

1,3-Dimethylbenzimidazoline is unique due to its ability to act as a reducing agent under visible light and metal-free conditions. This property distinguishes it from other similar compounds, making it valuable for specific chemical reactions and applications .

Properties

IUPAC Name

1,3-dimethyl-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-10-7-11(2)9-6-4-3-5-8(9)10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPFDEGNEBYCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185857
Record name 1H-Benzimidazole, 2,3-dihydro-1,3-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3204-31-7
Record name 2,3-Dihydro-1,3-dimethyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3204-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazoline, 1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003204317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 2,3-dihydro-1,3-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Dimethylbenzimidazoline
Reactant of Route 2
Reactant of Route 2
1,3-Dimethylbenzimidazoline
Reactant of Route 3
1,3-Dimethylbenzimidazoline
Reactant of Route 4
1,3-Dimethylbenzimidazoline
Reactant of Route 5
Reactant of Route 5
1,3-Dimethylbenzimidazoline
Reactant of Route 6
1,3-Dimethylbenzimidazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.